9,9-Dimethyl-2-phenyl-9H-fluorene

Catalog No.
S8542277
CAS No.
174753-91-4
M.F
C21H18
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9-Dimethyl-2-phenyl-9H-fluorene

CAS Number

174753-91-4

Product Name

9,9-Dimethyl-2-phenyl-9H-fluorene

IUPAC Name

9,9-dimethyl-2-phenylfluorene

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C21H18/c1-21(2)19-11-7-6-10-17(19)18-13-12-16(14-20(18)21)15-8-4-3-5-9-15/h3-14H,1-2H3

InChI Key

REEQYOKOKNXMAG-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC=C4)C

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC=C4)C

9,9-Dimethyl-2-phenyl-9H-fluorene is an organic compound characterized by the molecular formula C21H18. This compound features a fluorene backbone with two methyl groups at the 9th position and a phenyl group at the 2nd position. Its unique structure contributes to its distinct chemical properties and potential applications in various fields, including materials science and organic electronics.

  • Oxidation: The methyl groups can be oxidized to form corresponding carbonyl compounds.
  • Reduction: The compound can undergo reduction reactions, potentially converting it to other derivatives of fluorene.
  • Substitution: The phenyl group may be involved in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for reduction. Substitution reactions often utilize electrophiles such as bromine or chlorinating agents.

The synthesis of 9,9-Dimethyl-2-phenyl-9H-fluorene typically involves several key steps:

  • Starting Material: The synthesis begins with fluorene as the base structure.
  • Methylation: Methyl groups are introduced at the 9th position through methylation reactions, often using reagents like dimethyl sulfate or methyl iodide.
  • Phenylation: A phenyl group is then added at the 2nd position via Friedel-Crafts acylation or other aromatic substitution methods.

These synthetic routes can be optimized for yield and purity through careful control of reaction conditions and purification techniques such as recrystallization or column chromatography.

9,9-Dimethyl-2-phenyl-9H-fluorene has several notable applications:

  • Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable electronic properties.
  • Material Science: The compound serves as a precursor for synthesizing various polymers and materials with specific optical and electronic characteristics.
  • Research: It is utilized as a model compound in studies related to photophysics and photochemistry.

Interaction studies involving 9,9-Dimethyl-2-phenyl-9H-fluorene focus on its behavior in various chemical environments. For example, its interactions with metal ions or other organic compounds can reveal insights into its reactivity and potential uses in catalysis or as ligands in coordination chemistry. Additionally, studies on its photophysical properties help understand how it behaves under light exposure, which is crucial for applications in optoelectronics.

Several compounds share structural similarities with 9,9-Dimethyl-2-phenyl-9H-fluorene. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
9,9-DimethylfluoreneNo phenyl group; only methyl substitutionsSimpler structure, less steric hindrance
2-PhenylfluoreneContains a phenyl group but lacks methyl substitutionsDifferent positions of substituents affect reactivity
9,10-Dihydro-2-phenylnaphthaleneNaphthalene core instead of fluoreneDifferent conjugation pattern affecting properties
4-Methyl-4'-phenylbiphenylBiphenyl structure with methyl and phenyl groupsGreater planar structure influences electronic properties

Uniqueness

The uniqueness of 9,9-Dimethyl-2-phenyl-9H-fluorene lies in its combination of both methyl and phenyl substitutions on the fluorene framework. This specific arrangement enhances its stability and reactivity compared to similar compounds, making it particularly valuable in applications requiring precise electronic characteristics and chemical behavior.

XLogP3

6

Exact Mass

270.140850574 g/mol

Monoisotopic Mass

270.140850574 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-02-18

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